7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Lipophilicity prediction Drug-likeness Quinoline carboxylic acid analogs

7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 895966-63-9) is a synthetic small molecule (MF: C19H17NO2; MW: 291.34 g/mol) belonging to the 2-arylquinoline-4-carboxylic acid class. Its structure incorporates a quinoline core with three distinguishing features: a 2-(3-methylphenyl) substituent on the pyridine ring, methyl groups at both the 7- and 8-positions of the benzene ring, and a free carboxylic acid at the 4-position.

Molecular Formula C19H17NO2
Molecular Weight 291.35
CAS No. 895966-63-9
Cat. No. B2868981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
CAS895966-63-9
Molecular FormulaC19H17NO2
Molecular Weight291.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
InChIInChI=1S/C19H17NO2/c1-11-5-4-6-14(9-11)17-10-16(19(21)22)15-8-7-12(2)13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22)
InChIKeyDFSPJQGZQWCZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 895966-63-9): Structural Baseline & Core Scaffold


7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 895966-63-9) is a synthetic small molecule (MF: C19H17NO2; MW: 291.34 g/mol) belonging to the 2-arylquinoline-4-carboxylic acid class . Its structure incorporates a quinoline core with three distinguishing features: a 2-(3-methylphenyl) substituent on the pyridine ring, methyl groups at both the 7- and 8-positions of the benzene ring, and a free carboxylic acid at the 4-position. Vendors report standard purities of 95–98% . This scaffold is listed as an irritant hazard under routine laboratory handling and is primarily offered as a research-grade building block for medicinal chemistry and material science applications .

Why Generic Quinoline-4-Carboxylic Acids Cannot Substitute for 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid in Structure-Activity Programs


The 2-arylquinoline-4-carboxylic acid chemotype is a privileged scaffold in kinase, DHODH, and COX-2 inhibitor programs; however, biological activity within this class is exquisitely dependent on the precise substitution pattern. Literature on closely related series demonstrates that the presence or absence of methyl groups on the quinoline ring, as well as the position and electronic character of the 2-aryl substituent, can shift inhibitory potency by orders of magnitude [1]. For instance, 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid achieves an IC50 of 0.07 μM against COX-2 with a selectivity index of 405, whereas analogs lacking the 4-methylsulfonyl group lose over 100-fold potency [1]. The target compound's unique combination of a 7,8-dimethyl pattern and a 2-(m-tolyl) group creates a chemical space that is not represented by any commercially available analog with published structure-activity relationship (SAR) data; substituting it with a simpler quinoline-4-carboxylic acid would break the SAR continuity of an ongoing program .

Quantitative Differentiation Evidence for 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 895966-63-9) Against Closest Analogs


Lipophilicity Modulation: Calculated logP Differences Between 7,8-Dimethyl-2-(m-tolyl) and Non-Methylated 2-Arylquinoline-4-carboxylic Acid Analogs

Calculated logP values differentiate the target compound from its non-methylated analog 2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 20389-04-2). Based on computational predictions from authoritative chemical databases, the target compound has an XLogP3 value of 4.5, compared to 3.7 for the analog lacking the 7,8-dimethyl groups . This 0.8 logP unit increase reflects the additive contribution of the two methyl groups, which raises calculated lipophilicity by approximately 28%. For medicinal chemistry programs where logP is used as a surrogate for membrane permeability and solubility, this difference falls outside the typical uncertainty range of predictive models, indicating a chemically meaningful distinction between the two compounds .

Lipophilicity prediction Drug-likeness Quinoline carboxylic acid analogs

Molecular Weight and Heavy Atom Count: Discriminating the Target Compound from 7,8-Dimethylquinoline-4-Carboxylic Acid Scaffold

Molecular weight (MW) serves as a primary selection criterion for compound management during hit-to-lead optimization. The target compound has a MW of 291.34 g/mol . Its closest commercially available core, 7,8-dimethylquinoline-4-carboxylic acid (CAS 1092288-48-6), has a MW of 201.22 g/mol . The 90.12 g/mol difference arises from the 2-(3-methylphenyl) ring and represents the addition of a full aromatic substituent, not merely a methyl group. This places the target compound in a distinct "lead-like" MW bracket (>250 g/mol) compared to the "fragment-like" space (<250 g/mol) occupied by the simpler quinoline acid. In fragment-based drug design workflows, this size difference directly determines which screening collection a compound belongs to and which downstream synthetic path is pursued [1].

Molecular weight distribution Fragment-based drug design Quinoline building blocks

Carboxylic Acid Positional Isomerism: Regioisomeric Distinction Between 4-COOH and 3-COOH Quinoline Scaffolds

The position of the carboxylic acid group on the quinoline ring is a critical determinant of both chemical reactivity and biological target engagement. The target compound bears the -COOH group at the 4-position of the quinoline ring. Its regioisomer, 7,8-dimethylquinoline-3-carboxylic acid (CAS 71082-60-5), places the carboxylic acid at the 3-position . These two regioisomers are constitutionally distinct (C19H17NO2 vs. C12H11NO2) and cannot be considered interchangeable. In published SAR studies on quinoline-based human dihydroorotate dehydrogenase (hDHODH) inhibitors, the 4-carboxylic acid moiety directly chelates the catalytic metal ion and hydrogen-bonds to conserved arginine residues; quinoline-3-carboxylic acid analogs showed complete loss of hDHODH inhibitory activity in the same biochemical assays [1]. Although the target compound itself has not been assayed against hDHODH, this class-level SAR demonstrates that the 4-COOH vs. 3-COOH regioisomerism is a binary, activity-defining structural feature.

Regioisomer comparison Quinoline carboxylic acid position Chemical scaffold differentiation

Methyl Group Count Analysis: Distinguishing the 7,8-Dimethyl Target from the 8-Monomethyl Analog

The target compound carries two methyl groups on the quinoline benzene ring (C-7 and C-8). A commercially available close analog, 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 438225-30-0), carries only a single methyl group at C-8 . The C-7 methyl of the target compound adds steric bulk proximal to the C-8 position and increases the electron density of the benzene ring. In related quinoline-4-carboxylic acid series, the introduction of a second methyl group has been shown to alter metabolic stability: for example, in a series of 2-phenylquinoline-4-carboxylic acids, 6,7-dimethyl substitution reduced CYP3A4-mediated oxidation by >60% relative to the unsubstituted analog [1]. Although no direct microsomal stability data exist for the target compound, the structural precedent suggests that a researcher evaluating metabolic soft spots would predict the 7,8-dimethyl pattern to exhibit different oxidative metabolism profiles compared to the 8-monomethyl analog.

Methyl substitution pattern Quinoline SAR C8-substituted quinoline carboxylic acid

High-Priority Application Scenarios for 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 895966-63-9) Derived from Quantitative Differentiation Evidence


Lead-Like Screening Library Design: Filling the 250–300 Da MW Gap in Quinoline-4-Carboxylic Acid Collections

With a molecular weight of 291.34 g/mol, this compound occupies a sparsely populated region in commercial quinoline-4-carboxylic acid libraries—above fragment space (MW < 250) but below the high-molecular-weight range (MW > 350). Procurement for lead-like screening decks is justified when the goal is to balance calculated lipophilicity (XLogP3 = 4.5) with acceptable molecular complexity, as evidenced by the direct head-to-head comparison with 7,8-dimethylquinoline-4-carboxylic acid (MW 201.22) showing a 45% MW increase .

Structure-Activity Relationship Expansion: Probing 7,8-Dimethyl Effects on Selectivity Within the 2-Arylquinoline-4-COOH Chemotype

The class-level inference from published hDHODH and COX-2 inhibitor series indicates that the quinoline-4-carboxylic acid pharmacophore relies critically on the 4-COOH group for metal chelation. This compound uniquely combines the 4-COOH with the 7,8-dimethyl-2-(m-tolyl) framework. An ongoing SAR program that has already generated data on 8-monomethyl or non-methylated analogs would use this compound to systematically evaluate whether the second methyl group at C-7 improves selectivity indices, reduces off-target binding, or stabilizes the molecule against oxidative degradation, as predicted by the cross-study comparison of methyl count effects [1].

Metabolic Stability Lead Optimization: Evaluating 7,8-Disubstitution as a Strategy to Shield CYP-Mediated Oxidation Sites

For medicinal chemistry teams encountering rapid in vitro clearance of lead quinoline-4-carboxylic acids in hepatocyte or microsomal assays, the 7,8-dimethyl substitution pattern represents a rational structural modification to block metabolic hotspots. The class-level evidence that dimethyl substitution reduces CYP3A4-mediated oxidation by >60% in analogous series supports procuring this compound as a next-generation analog for head-to-head intrinsic clearance comparison (e.g., CLint in human liver microsomes) against the 8-monomethyl or unsubstituted parent compound [2].

Computational Docking and Pharmacophore Modeling: Validating Predicted Binding Modes of 2-Aryl-4-Carboxy Quinolines

Because the C-4 carboxylic acid position is a confirmed, non-negotiable hydrogen-bond anchor in hDHODH and COX-2 crystal structures, this compound can serve as a structural probe in computational docking studies. Researchers can co-crystallize or dock the compound into target active sites to determine whether the 7,8-dimethyl groups occupy hydrophobic sub-pockets that are inaccessible to C-4 unsubstituted or 3-COOH regioisomeric controls, providing atomic-level validation of selectivity hypotheses [3].

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